molecular formula C12H11BrF3NO2 B3000584 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1797290-47-1

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No. B3000584
CAS RN: 1797290-47-1
M. Wt: 338.124
InChI Key: CYUZJGGKJWKHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile" is a multifunctional molecule that contains several interesting substituents, such as a bromo group, an ethoxy group, and a trifluoroethoxy group attached to a phenyl ring, as well as a nitrile functional group. This structure suggests potential reactivity in various chemical reactions, particularly those involving electrophilic aromatic substitution and nucleophilic addition due to the presence of the nitrile group.

Synthesis Analysis

The synthesis of related compounds often involves regioselective halogenation, as seen in the synthesis of "2-(3-Bromo-4-methoxyphenyl)acetic acid" where regioselective bromination of 4-methoxyphenylacetic acid was performed using bromine in acetic acid . Similarly, the synthesis of "6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile" involved a reaction with chloroacetonitrile in refluxing acetone . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related brominated compounds shows that the bromine atom is electron-withdrawing, as indicated by the bond angles observed in "2-(3-Bromo-4-methoxyphenyl)acetic acid" . This characteristic could influence the reactivity of the target compound, making the aromatic ring more susceptible to nucleophilic attack due to the increased electron deficiency.

Chemical Reactions Analysis

The presence of the bromo group in the target compound suggests that it could undergo nucleophilic substitution reactions. For instance, "Pseudoesters and derivatives. XXIII Reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles" demonstrates the reactivity of a bromo group in the presence of nucleophiles . Additionally, the nitrile group could participate in reactions such as the synthesis of "2-(2-Hydroxyphenyl)acetonitriles" through the reaction of trimethylsilyl cyanide with o-quinone methides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For example, the electron-withdrawing nature of the bromine atom and the electron-donating properties of the ethoxy and trifluoroethoxy groups would affect the compound's polarity and solubility . The presence of the nitrile group would also contribute to the compound's dipole moment and could influence its boiling point and reactivity in polar solvents like acetonitrile, as seen in the catalysis of Friedel-Crafts alkylations by trifluoromethanesulfonic acid in acetonitrile .

Scientific Research Applications

  • Redox Behavior in Acetonitrile Solutions : A study by Sherman, Lambert, and Pilgram (1974) investigated the redox behavior of various ring systems and their derivatives, including those with bromo, chloro, cyano, nitro, methylsulfonyl, and trifluoromethylsulfonyl groups, in acetonitrile solutions (Sherman, Lambert, & Pilgram, 1974).

  • Photolysis Studies Involving Acetonitrile : Research by Bales et al. (2001) on alkyl radicals containing two different beta-leaving groups in a mixture of acetonitrile and methanol, examining the formation of olefin cation radicals (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).

  • Radical Cyanomethylation/Arylation : Pan, Zhang, and Zhu (2015) described a reaction involving acetonitrile as the radical precursor, indicating the versatility of acetonitrile in complex organic synthesis (Pan, Zhang, & Zhu, 2015).

  • Nuclear Fluorination of Isoxazoles : Stephens and Blake (2004) explored the C-4 fluorination of 3,5-diarylisoxazoles using acetonitrile as a solvent, demonstrating its role in facilitating such reactions (Stephens & Blake, 2004).

  • Photooxidation Studies : Milano, Hussan, and Vernet (1992) investigated the photooxidations of certain ethers in water and water-acetonitrile mixtures, highlighting acetonitrile's role in photochemical processes (Milano, Hussan, & Vernet, 1992).

  • Antimicrobial Activity of Bromo-Substituted Compounds : Gadaginamath and Patil (2002) synthesized bromo-substituted compounds and screened them for antimicrobial activities, illustrating the broader implications of such chemical research (Gadaginamath & Patil, 2002).

  • Halogenodeoxygenation in Acetonitrile : Aneja and Davies (1974) studied the halogenodeoxygenation reactions in acetonitrile, further showcasing its utility in organic chemistry (Aneja & Davies, 1974).

Mechanism of Action

Target of Action

Compounds with similar structures often target proteins or enzymes involved in cellular processes .

Mode of Action

The compound’s interaction with its targets is likely to involve the formation of covalent bonds, given the presence of a nitrile group. This could result in changes to the target’s structure or function . The bromine atom could also participate in halogen bonding, influencing the compound’s interaction with its targets .

Biochemical Pathways

The downstream effects would depend on the specific roles of these targets within the cell .

Pharmacokinetics

Factors such as the compound’s size, polarity, and the presence of functional groups like the nitrile and ether groups could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it influences. These effects could range from changes in protein function to alterations in cellular signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and thus its ability to interact with its targets .

properties

IUPAC Name

2-[3-bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c1-2-18-10-6-8(3-4-17)5-9(13)11(10)19-7-12(14,15)16/h5-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUZJGGKJWKHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.